

Application Notes and Protocols for DQP1105 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DQP1105**

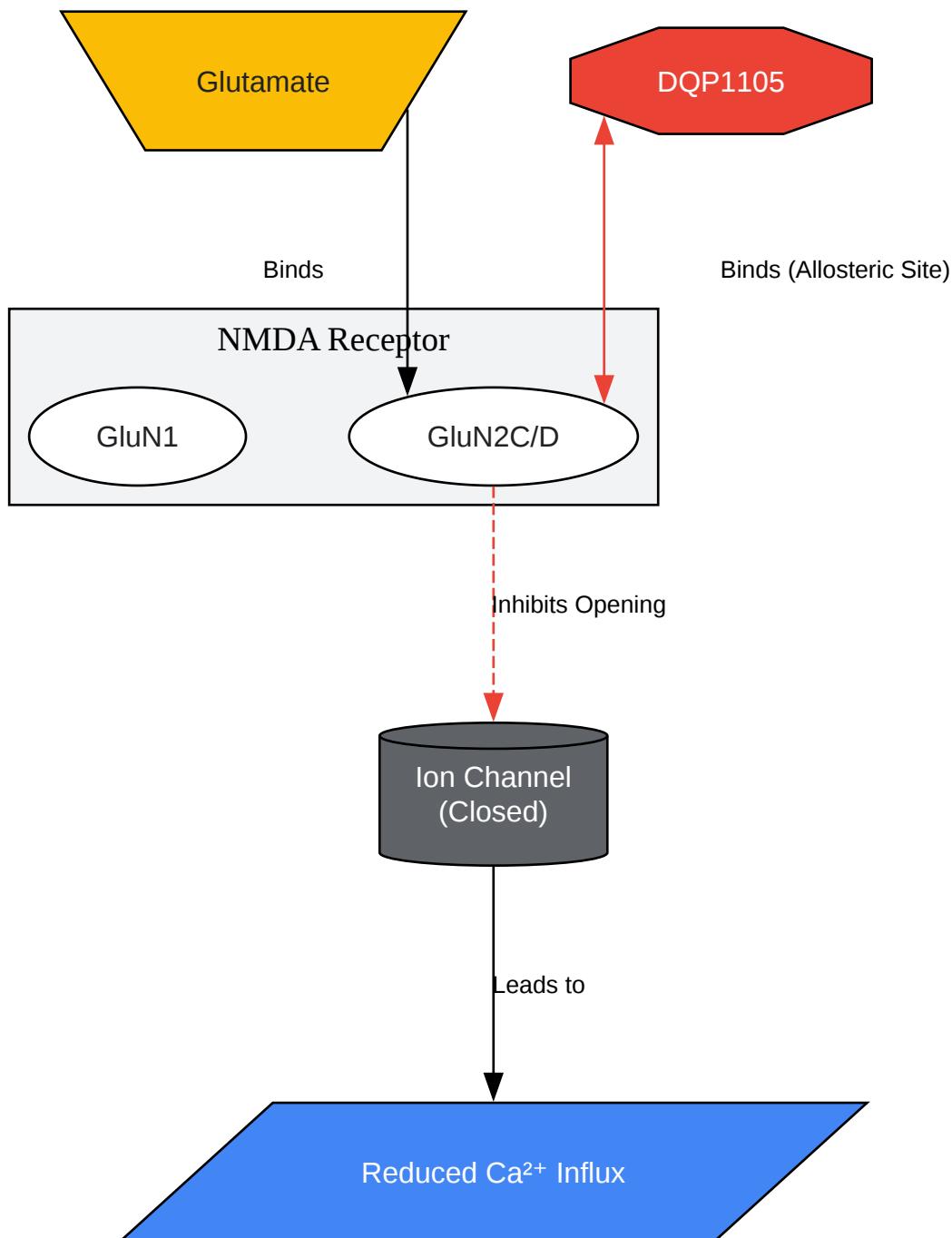
Cat. No.: **B607200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **DQP1105**, a selective negative allosteric modulator (NAM) of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, in in vivo mouse studies. The provided information is based on established preclinical research and is intended to guide researchers in designing and executing their experiments.

Data Presentation: DQP1105 Dosage and Administration


The following table summarizes the recommended dosage and administration details for **DQP1105** in mouse studies based on published literature.

Parameter	Details	Reference
Dosage	28 mg/kg	[1] [2]
Route of Administration	Intraperitoneal (IP)	[1] [2]
Vehicle Formulation	4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline (final DMSO concentration <5%)	[1]
Preparation	DQP-1105 is first dissolved to a 100 mM stock solution in DMSO and then diluted to a final concentration of 5 mM in the vehicle. The solution should be warmed and sonicated before immediate intraperitoneal injection at 10 µl/g.	[1]
Treatment Schedule	Daily administration. Specific windows may vary depending on the experimental paradigm (e.g., Postnatal day 7-9 or 11-13 for developmental studies).	[1]
Mouse Models	C57BL/6J, Gad-1:GFP, Tsc1± (mouse model of Tuberous Sclerosis Complex-induced epilepsy)	[1] [2]

Mechanism of Action

DQP1105 is a noncompetitive antagonist of NMDA receptors, exhibiting selectivity for those containing the GluN2C or GluN2D subunits.[\[3\]](#)[\[4\]](#) Its inhibitory action is voltage-independent and relies on the binding of glutamate to the receptor.[\[2\]](#)[\[3\]](#) **DQP1105** has been shown to inhibit GluN2C- and GluN2D-containing receptors with IC50 values of 7.0 µM and 2.7 µM,

respectively.[2][5] This selectivity provides a tool to investigate the specific roles of these subunits in various physiological and pathological processes.

[Click to download full resolution via product page](#)

Caption: Mechanism of **DQP1105** action on GluN2C/D-containing NMDA receptors.

Experimental Protocols

Preparation of DQP1105 for In Vivo Administration

This protocol is adapted from published studies for preparing **DQP1105** for intraperitoneal injection in mice.[\[1\]](#)

Materials:

- DQP-1105 (Tocris Bioscience or other supplier)
- Dimethyl sulfoxide (DMSO)
- Ethanol (95%)
- Tween 80
- PEG 400
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Sonicator
- Heating block or water bath

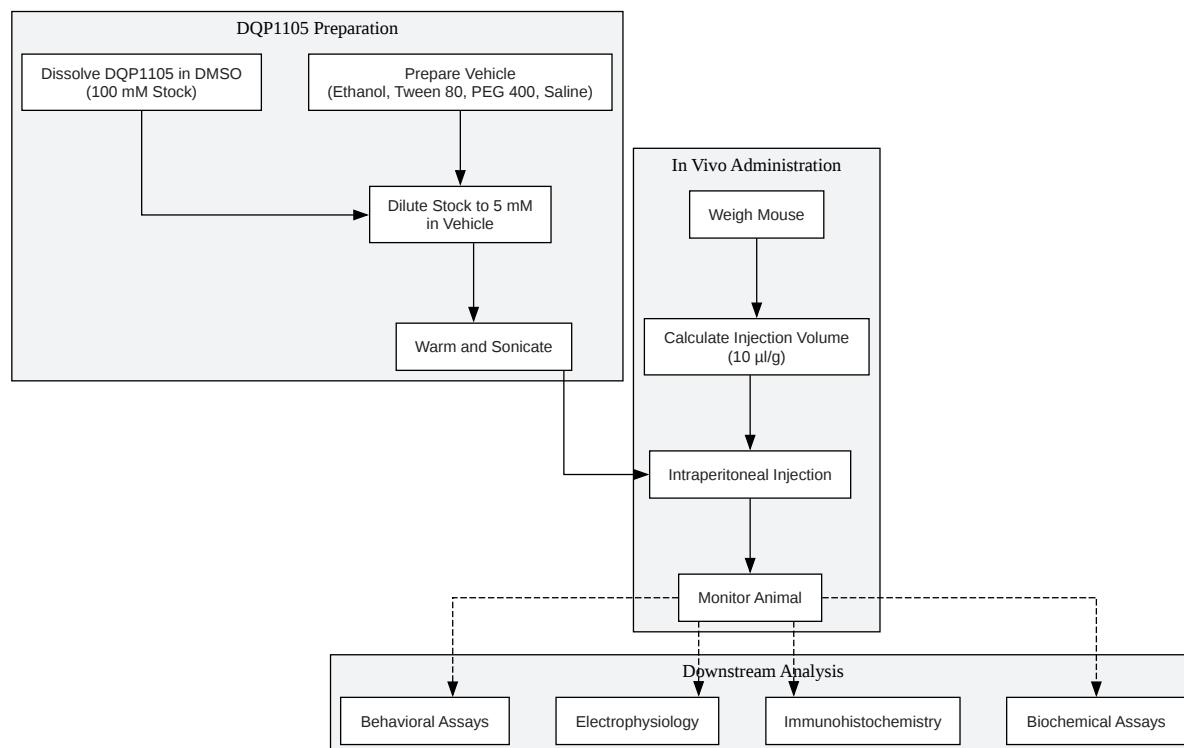
Procedure:

- Prepare 100 mM **DQP1105** Stock Solution:
 - Dissolve **DQP1105** powder in DMSO to a final concentration of 100 mM.
 - Vortex thoroughly to ensure complete dissolution.
 - Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
- Prepare Vehicle Solution:
 - In a sterile tube, combine the following to prepare the vehicle solution:

- 4% Ethanol
- 5% Tween 80
- 5% PEG 400
- The remaining volume with sterile 0.9% saline.
 - Vortex the vehicle solution until it is homogeneous.
- Prepare 5 mM **DQP1105** Dosing Solution:
 - On the day of injection, thaw the 100 mM **DQP1105** stock solution.
 - Dilute the stock solution with the prepared vehicle to a final concentration of 5 mM.
 - Ensure the final concentration of DMSO is less than 5%.
 - Warm the solution slightly and sonicate until the **DQP1105** is fully in solution.
 - The solution should be used immediately after preparation.

In Vivo Administration Protocol

This protocol outlines the intraperitoneal administration of **DQP1105** to mice.


Materials:

- Prepared 5 mM **DQP1105** dosing solution
- Mice (e.g., C57BL/6J)
- 1 mL syringes with 27-30 gauge needles
- Animal scale

Procedure:

- Weigh the mouse to accurately determine the injection volume.

- Calculate the injection volume: The injection volume is 10 μ l per gram of body weight to achieve a 28 mg/kg dose.
- Gently restrain the mouse following approved animal handling procedures.
- Administer the **DQP1105** solution via intraperitoneal (IP) injection.
- Monitor the animal for any adverse reactions following the injection.
- Repeat the administration daily or as required by the experimental design.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vivo mouse studies using **DQP1105**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for DQP1105 in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607200#recommended-dqp1105-dosage-for-in-vivo-mouse-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com